Phenyltrichlorosilane

Surface Modification Hydrophobic Coatings Wettability

Phenyltrichlorosilane (C₆H₅SiCl₃) is a trifunctional organosilane monomer and a key intermediate in the synthesis of silicone resins, hydrophobic surface coatings, and functionalized materials. It is a colorless to pale yellow liquid with a density of 1.321 g/mL at 25 °C, a boiling point of 201 °C, and a refractive index (n20/D) of 1.523.

Molecular Formula C6H5Cl3Si
Molecular Weight 211.5 g/mol
CAS No. 98-13-5
Cat. No. B1630512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltrichlorosilane
CAS98-13-5
Molecular FormulaC6H5Cl3Si
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
InChIInChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
InChIKeyORVMIVQULIKXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in carbon tetrachloride, chloroform, carbon disulfide
Soluble in benzene, ether, perchloroethylene

Structure & Identifiers


Interactive Chemical Structure Model





Phenyltrichlorosilane (CAS 98-13-5) Procurement Guide: Properties and Industrial Specifications


Phenyltrichlorosilane (C₆H₅SiCl₃) is a trifunctional organosilane monomer and a key intermediate in the synthesis of silicone resins, hydrophobic surface coatings, and functionalized materials. It is a colorless to pale yellow liquid with a density of 1.321 g/mL at 25 °C, a boiling point of 201 °C, and a refractive index (n20/D) of 1.523 . The compound is characterized by a silicon atom bonded to three hydrolytically labile chlorine atoms and a phenyl group, conferring high reactivity toward water and nucleophiles while enabling the introduction of aromatic functionality into polysiloxane networks [1]. Unlike many aliphatic trichlorosilanes, its phenyl group moderates hydrolysis kinetics and provides distinct material properties in final products [2].

Phenyltrichlorosilane: Why Trifunctional Aromatic Silanes Cannot Be Interchanged


Substituting Phenyltrichlorosilane (PTCS) with other trichlorosilanes such as methyltrichlorosilane, vinyltrichlorosilane, or octadecyltrichlorosilane (OTS) is not a straightforward material swap. Each alternative introduces a distinct organic substituent that fundamentally alters hydrolysis kinetics, surface energy, thermal stability, and intermolecular packing in the resulting material [1]. For example, the aromatic phenyl ring in PTCS participates in π-π interactions that drive unique self-assembly behavior and phase separation characteristics compared to aliphatic analogs [2]. Furthermore, the reactivity profile of PTCS in catalytic redistribution reactions differs markedly from that of methyltrichlorosilane, which remains inert under conditions where PTCS undergoes chlorine exchange [3]. The specific quantitative evidence below details these differentiation points for informed procurement and selection.

Quantitative Differentiation of Phenyltrichlorosilane vs. Analogous Silanes


Surface Wettability: Water Contact Angle on Stainless Steel Modified with Phenyltrichlorosilane vs. Unmodified Surface

Modification of stainless steel surfaces with phenyltrichlorosilane (PTS) via chemical adsorption significantly alters surface wettability compared to unmodified stainless steel. The advancing water contact angle (θA) is directly correlated with the surface coverage of phenyl groups, providing a quantifiable measure of surface modification efficacy [1]. In contrast to unmodified stainless steel, which exhibits significantly lower contact angles, PTS-modified surfaces demonstrate enhanced hydrophobicity attributable to the oriented phenyl groups at the interface [1].

Surface Modification Hydrophobic Coatings Wettability

Self-Assembled Monolayer (SAM) Packing Density: Trichlorinated Aromatics vs. Monochlorinated Aliphatics on Silica

In a systematic study of organosilane SAMs on silica, phenyltrichlorosilane (a trichlorinated aromatic) was directly compared with monochlorinated aliphatic silanes such as butyldimethylchlorosilane and octadecyldimethylchlorosilane. The results demonstrate a clear structural distinction: SAMs prepared from trichlorinated organosilanes (including phenyltrichlorosilane) are densely packed and well-ordered, whereas SAMs prepared from monochlorinated species are less dense and poorly ordered [1]. This difference arises from the ability of trichlorosilanes to form in-plane siloxane cross-links, whereas monochlorosilanes cannot [1].

Self-Assembled Monolayers Surface Chemistry Nanostructured Materials

Hydrolysis-Condensation Product Selectivity: Phenyltrichlorosilane vs. m-TolylSiCl₃, m-ClPhSiCl₃, and α-NaphthylSiCl₃

The hydrolysis-condensation reaction of phenyltrichlorosilane in water-acetone solutions was shown to depend significantly on HCl concentration, with the main product being all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane [1]. This product selectivity is distinct from earlier published results for analogous aryltrichlorosilanes: m-tolylSiCl₃, m-ClPhSiCl₃, and α-naphthylSiCl₃ under similar conditions yielded products of different structural types. For example, α-naphthylSiCl₃ produced trans-1,1,3,3-tetrahydroxy-1,3-di-α-naphthyldisiloxane rather than a cyclotetrasiloxane [1].

Organosilicon Chemistry Hydrolysis-Condensation Cyclosiloxanes

Catalytic Reactivity Profile: Phenyltrichlorosilane vs. Methyltrichlorosilane in Redistribution Reactions

Under catalytic redistribution conditions at 250 °C and elevated pressure, phenyltrichlorosilane reacts with methylchlorosilanes via replacement of a chlorine atom. In stark contrast, methyltrichlorosilane does not react with phenyltrichlorosilane under these identical conditions [1]. Furthermore, while phenyltrichlorosilane undergoes chlorine exchange readily, dimethyldichlorosilane requires temperatures ≥300 °C for methyl group replacement to occur [1].

Organosilicon Synthesis Catalysis Methylchlorosilanes

Macrocycle Formation: Cyclic Ladder-like Polyphenylsilsesquioxanes from Phenyltrichlorosilane

Hydrolysis and condensation of phenyltrichlorosilane yields cyclic polyphenylsilsesquioxanes (cyc-PSQs) with a closed-ring double-chain siloxane backbone bearing phenyl groups [1]. Thermogravimetric analysis (TGA) confirms that these macrocyclic compounds possess excellent thermal stability [1]. This structural outcome is specific to the phenyl-substituted monomer; analogous reactions with other trichlorosilanes (e.g., methyltrichlorosilane) yield silsesquioxane cages (T8, T10, T12) rather than the cyclic ladder-like architecture observed for the phenyl derivative [2].

Hybrid Materials Silsesquioxanes Macrocyclic Compounds

Optimized Application Scenarios for Phenyltrichlorosilane (CAS 98-13-5) Based on Quantitative Evidence


Hydrophobic Surface Coatings on Metals

Phenyltrichlorosilane is quantitatively validated as an effective surface modifier for imparting hydrophobicity to metal substrates, particularly stainless steel. The advancing water contact angle (θA) correlates directly with the phenyl group coverage achieved via chemical adsorption, enabling precise control over surface wettability [1]. This application leverages the trifunctional nature of the silane to form robust, chemisorbed monolayers that resist aqueous corrosion and reduce fouling.

Fabrication of Dense, Ordered Self-Assembled Monolayers (SAMs) on Silica

For applications requiring densely packed and highly ordered organic thin films on silica surfaces—such as in molecular electronics, biosensors, or anti-fouling coatings—phenyltrichlorosilane is a superior choice over monochlorosilane alternatives. Comparative studies demonstrate that trichlorinated aromatic silanes form SAMs with significantly higher packing density and molecular order than their monochlorinated aliphatic counterparts [2]. The resulting films are compositionally homogeneous and can be tuned by co-deposition with aliphatic trichlorosilanes [2].

Precursor for Cyclic Phenylsilsesquioxanes and Hybrid Macrocyclic Compounds

Phenyltrichlorosilane is the preferred monomer for synthesizing cyclic polyphenylsilsesquioxanes (cyc-PSQs), a class of organic-inorganic hybrid macrocycles with a unique closed-ring double-chain siloxane backbone [3]. Unlike alkyltrichlorosilanes that form cage-like silsesquioxanes, the phenyl substituent directs the formation of these ladder-like structures, which exhibit excellent thermal stability as confirmed by TGA [3]. This application is particularly relevant in materials chemistry for creating nanoscale building blocks and host-guest systems.

Synthesis of Mixed Methylphenylchlorosilanes via Selective Redistribution

In organosilicon synthesis, phenyltrichlorosilane is uniquely suited for preparing mixed methylphenylchlorosilanes through catalytic redistribution reactions. Under conditions (250 °C) where methyltrichlorosilane remains entirely unreactive toward phenyltrichlorosilane, the latter readily undergoes chlorine atom exchange to yield valuable intermediates like dimethylphenylchlorosilane [4]. This selectivity enables efficient synthetic routes to specialized silane monomers without undesired side reactions.

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